molecular formula C15H13N3O3S3 B5110144 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Cat. No. B5110144
M. Wt: 379.5 g/mol
InChI Key: IODBJTUHECDVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide binds irreversibly to BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide blocks downstream signaling pathways, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to reduce the proliferation and survival of B-cells, induce apoptosis, and inhibit the activation of downstream signaling pathways. N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation is the potential for off-target effects, which may result in toxicity or adverse effects. Further studies are needed to evaluate the safety and efficacy of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in clinical trials.

Future Directions

There are several potential future directions for the development and use of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide. One direction is the evaluation of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in combination with other targeted therapies or chemotherapy agents, to enhance its anti-tumor activity and overcome resistance. Another direction is the investigation of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Additionally, the development of biomarkers to predict response to N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide and monitor treatment efficacy may improve patient selection and clinical outcomes.

Synthesis Methods

The synthesis of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials used in the synthesis are commercially available and the process is scalable. The detailed synthesis method has been described in a patent filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has demonstrated potent anti-tumor activity and has been shown to overcome resistance to other BTK inhibitors. N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been evaluated in combination with other targeted therapies and chemotherapy agents, showing synergistic effects.

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S3/c19-14(10-12-2-1-8-22-12)17-11-3-5-13(6-4-11)24(20,21)18-15-16-7-9-23-15/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODBJTUHECDVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide

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